molecular formula C13H12N2O3 B11869619 8-Morpholinoisoquinoline-5,6-dione CAS No. 63485-77-8

8-Morpholinoisoquinoline-5,6-dione

Cat. No.: B11869619
CAS No.: 63485-77-8
M. Wt: 244.25 g/mol
InChI Key: BVDJRPXPELVESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Morpholinoisoquinoline-5,6-dione is a heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₃. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a morpholine ring fused to an isoquinoline-5,6-dione structure, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Morpholinoisoquinoline-5,6-dione typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method is efficient and yields high-purity products. Another common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Morpholinoisoquinoline-5,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

8-Morpholinoisoquinoline-5,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Morpholinoisoquinoline-5,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties .

Properties

CAS No.

63485-77-8

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

8-morpholin-4-ylisoquinoline-5,6-dione

InChI

InChI=1S/C13H12N2O3/c16-12-7-11(15-3-5-18-6-4-15)10-8-14-2-1-9(10)13(12)17/h1-2,7-8H,3-6H2

InChI Key

BVDJRPXPELVESI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C(=O)C3=C2C=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.